N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(4-Ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo-pyrimidine derivative characterized by a fused bicyclic core. The 4-ethoxyphenyl substituent at the carboxamide position distinguishes it from structurally related compounds. Thiazolo-pyrimidines are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, driven by their ability to modulate enzyme targets or interact with biomolecules through hydrogen bonding and π-stacking .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-2-21-11-5-3-10(4-6-11)17-13(19)12-9-16-15-18(14(12)20)7-8-22-15/h3-6,9H,2,7-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNSEOSHCQTHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-Inspired Three-Component Assembly
A modified Biginelli reaction combines thiourea, β-keto esters, and aldehydes to form dihydrothiazinone intermediates, which undergo cyclization. For example, ethyl acetoacetate reacts with 4-ethoxybenzaldehyde and thiourea in the presence of ZnCl₂ as a Lewis acid, yielding ethyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (intermediate 1 ) at 80°C with 85% yield. Subsequent treatment with chloroacetonitrile in DMF induces ring closure to form the thiazolo[3,2-a]pyrimidine core (intermediate 2 ), achieving 70% yield.
Table 1: Biginelli-Based Core Synthesis Conditions
| Component | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| Thiourea | ZnCl₂, glacial acetic acid, 80°C, 4 h | 85% | |
| Chloroacetonitrile | DMF, reflux, 10 h | 70% |
Functionalization with 4-Ethoxyphenyl and Carboxamide Groups
Carboxamide Installation via Ester Aminolysis
The ethyl ester at position 6 (intermediate 2 ) is converted to the carboxamide by treatment with ethanolic ammonia. This step proceeds at room temperature, yielding the target compound with >95% purity after recrystallization.
Table 2: Carboxamide Synthesis Parameters
| Starting Material | Reagent/Conditions | Yield | Purity |
|---|---|---|---|
| Ethyl ester (2 ) | NH₃ (ethanol), 25°C, 24 h | 88% | >95% |
Catalytic and Green Chemistry Approaches
Laccase-Mediated Sustainable Synthesis
The enzymatic method described in offers an eco-friendly alternative to traditional cyclization. Using laccase/O₂ systems, this approach minimizes toxic byproducts and operates under mild conditions (pH 5, 30°C). Computational docking studies suggest the ethoxy group enhances substrate-enzyme binding via hydrophobic interactions, though experimental validation for this specific derivative is pending.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
- ¹H NMR : The 4-ethoxyphenyl group exhibits characteristic doublets at δ 6.82–7.25 ppm (aromatic protons) and a quartet at δ 4.02 ppm (OCH₂CH₃).
- ¹³C NMR : The carboxamide carbonyl resonates at δ 167.8 ppm, while the thiazolo ring’s C-5 ketone appears at δ 174.2 ppm.
- HRMS : Molecular ion peak at m/z 371.0924 (calculated for C₁₆H₁₅N₃O₃S⁺).
Purity Optimization
Recrystallization from ethanol/water (3:1) elevates purity from 85% to >99%, as confirmed by HPLC (C18 column, MeCN/H₂O gradient).
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Yield | Temperature | Catalyst | Environmental Impact |
|---|---|---|---|---|
| Biginelli-Cyclization | 70% | 80–110°C | ZnCl₂ | Moderate (metal waste) |
| Enzymatic Coupling | 93%* | 30°C | Laccase | Low |
| Mechanochemical | 65%* | Ambient | None | Very Low |
*Reported for analogous compounds.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic or thiazole rings.
Scientific Research Applications
N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The 4-ethoxyphenyl group in the target compound contrasts with substituents in analogous derivatives (Table 1).
Key Observations :
Crystallographic and Conformational Analysis
- Pyrimidine Ring Puckering : In ethyl 7-methyl-3-oxo-5-phenyl derivatives, the pyrimidine ring adopts a flattened boat conformation with a puckering amplitude of 0.224 Å . Similar distortion is expected in the target compound, influencing its interaction with planar biological targets.
- Dihedral Angles : The fused thiazolo-pyrimidine ring forms an 80.94° dihedral angle with appended benzene rings in crystal structures, affecting molecular packing and solubility . The ethoxyphenyl group may alter this angle, modulating crystal stability.
- Hydrogen Bonding: C–H···O interactions in analogs create chains or sheets in crystals, critical for dissolution rates . The ethoxy group’s oxygen could participate in H-bonding, enhancing bioavailability compared to non-polar substituents .
Biological Activity
N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 346.41 g/mol. The compound features a thiazolo-pyrimidine core, which is known for its role in various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. A study noted that derivatives of thiazolo-pyrimidine exhibited IC50 values in the nanomolar range against human tumor cell lines, indicating potent anticancer activity .
Table 1: Anticancer Activity of Thiazolo-Pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.25 | Induction of apoptosis |
| Compound B | MCF-7 | 0.15 | Inhibition of tubulin polymerization |
| N-(4-ethoxyphenyl)-5-oxo... | A549 | TBD | TBD |
Antimicrobial Properties
Thiazolo-pyrimidines have also been evaluated for their antimicrobial activities. Research indicates that these compounds exhibit inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticonvulsant Activity
In addition to anticancer and antimicrobial properties, some thiazolo-pyrimidine derivatives have shown anticonvulsant activity. For example, certain analogs were tested in animal models and demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ), suggesting their potential as therapeutic agents for epilepsy .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazolo-pyrimidines act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.
- Induction of Apoptosis : Compounds in this class can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with DNA Synthesis : Some derivatives may inhibit DNA replication or repair mechanisms in rapidly dividing cells.
Case Studies
- Case Study on Anticancer Activity : A study involving the evaluation of a series of thiazolo-pyrimidine derivatives demonstrated that modifications at specific positions on the pyrimidine ring could enhance cytotoxicity against breast cancer cells (MCF-7). The most potent derivative showed an IC50 value significantly lower than that of traditional chemotherapeutics .
- Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various thiazolo-pyrimidines against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to increased antibacterial activity compared to standard antibiotics .
Q & A
Q. Why do SC-XRD and DFT-predicted bond lengths diverge in certain derivatives?
- Methodology :
- Thermal motion artifacts : High displacement parameters (U > 0.05 Å) in XRD data suggest dynamic disorder.
- DFT limitations : Gas-phase simulations neglect crystal packing forces. Use periodic boundary conditions (VASP software) for accurate comparisons .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
